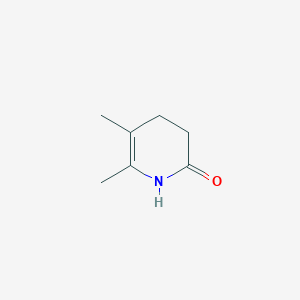
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one is an organic compound with a pyridinone core structure It is a white crystalline solid that is soluble in water, ethanol, and ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbut-2-enal with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while reduction can produce dihydropyridine derivatives.
科学的研究の応用
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
5,6-Dihydro-1H-pyridin-2-one: A similar compound with a hydrogen atom instead of methyl groups at positions 5 and 6.
2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: Another related compound with an amino group and a diazaphospholo ring.
Uniqueness
5,6-Dimethyl-3,4-dihydro-1H-pyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 5 and 6 can enhance its stability and solubility, making it a valuable compound for various applications.
特性
| 52648-22-3 | |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
5,6-dimethyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h3-4H2,1-2H3,(H,8,9) |
InChIキー |
RPWVPILCFCWEBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)




![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)


